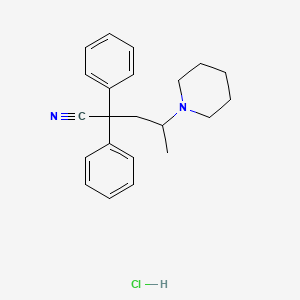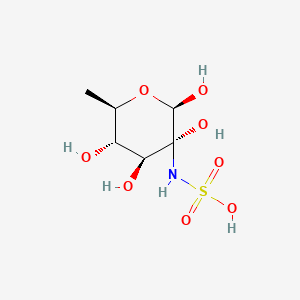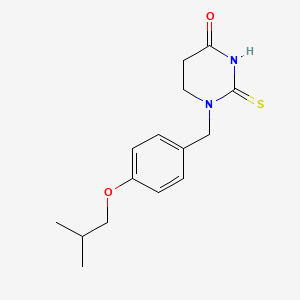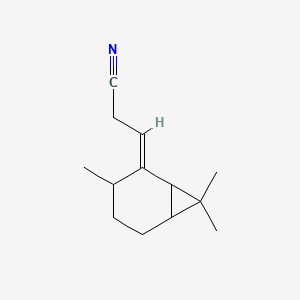
3-(3,7,7-Trimethylbicyclo(4.1.0)hept-2-ylidene)propiononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is characterized by its rich rose geranium woody sandalwood odor . This compound is used in various applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile involves the reaction of 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one with a suitable nitrile source under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
化学反应分析
Types of Reactions
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols, and substitution may yield various substituted nitriles .
科学研究应用
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile has several scientific research applications:
作用机制
The mechanism of action of 3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
3-(4,7,7-Trimethylbicyclo[4.1.0]hept-3-ylidene)propiononitrile: This compound has a similar structure but differs in the position of the double bond.
3-(3,7,7-Trimethylbicyclo[4.1.0]hept-2-ylidene)propiononitrile: Another similar compound with slight variations in the molecular structure.
Uniqueness
3-(3,7,7-Trimethylbicyclo[4.1.0]heptan-2-ylidene)propanenitrile is unique due to its specific odor profile and its applications in various fields. Its chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in research and industry .
属性
CAS 编号 |
68804-01-3 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC 名称 |
(3E)-3-(3,7,7-trimethyl-2-bicyclo[4.1.0]heptanylidene)propanenitrile |
InChI |
InChI=1S/C13H19N/c1-9-6-7-11-12(13(11,2)3)10(9)5-4-8-14/h5,9,11-12H,4,6-7H2,1-3H3/b10-5+ |
InChI 键 |
QPHPMTHPQCNHIQ-BJMVGYQFSA-N |
手性 SMILES |
CC\1CCC2C(/C1=C/CC#N)C2(C)C |
规范 SMILES |
CC1CCC2C(C1=CCC#N)C2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


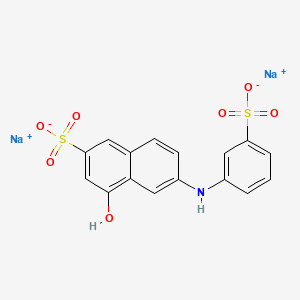


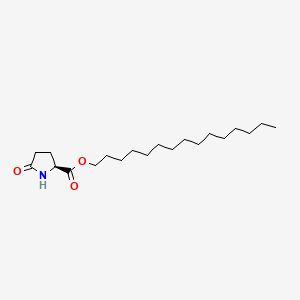

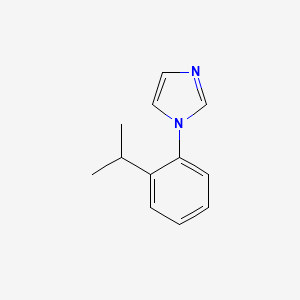
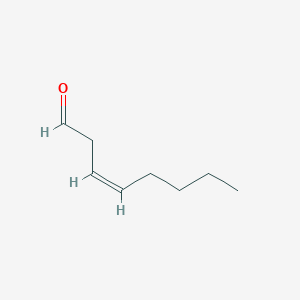


![3-[[4-[(2-Propynyloxy)methoxy]but-2-ynyl]oxy]propiononitrile](/img/structure/B12688283.png)

